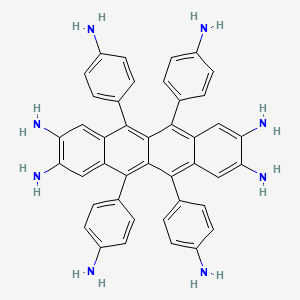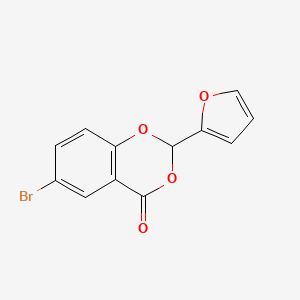
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves several steps, typically starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carbon disulfide to form benzimidazole-2-thione.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent, owing to its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets in biological systems. The difluoromethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function. The benzimidazole core can bind to nucleic acids and enzymes, modulating their activity. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is used in agrochemicals.
1-(Trifluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione: The trifluoromethyl analog has different chemical properties and reactivity due to the presence of an additional fluorine atom.
Benzimidazole-2-thione derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917876-70-1 |
|---|---|
Molecular Formula |
C9H8F2N2S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C9H8F2N2S/c1-12-6-4-2-3-5-7(6)13(8(10)11)9(12)14/h2-5,8H,1H3 |
InChI Key |
LXQDLXLCXCKJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)

![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
